Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is classified within the broader category of spiro compounds, which are known for their distinctive two or more fused rings that share a common atom. The specific structure of this compound includes a tert-butyl group, a bromo substituent, and an oxo group, contributing to its chemical reactivity and potential applications in medicinal chemistry.
The compound can be identified by its Chemical Abstracts Service (CAS) number 2891597-89-8. It has a molecular formula of C16H19BrN2O3 and a molecular weight of 367.24 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 6'-bromo-1'-oxo-2',3'-dihydro-1'H-spiro[azetidine-3,4'-isoquinoline]-1-carboxylate .
The synthesis of tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate features:
The structural representation can be described using the Simplified Molecular Input Line Entry System (SMILES) notation: O=C(OC(C)(C)C)N1CC2(C1)C3=C(C=CC(Br)=C3)C(NC2)=O
.
Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate primarily revolves around its interactions with biological targets:
Research into similar compounds has shown promising results in biological assays, suggesting potential therapeutic applications .
Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate exhibits several notable physical and chemical properties:
The compound's purity is reported at 95%, indicating high quality suitable for research applications .
Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate holds significant potential in various scientific fields:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8